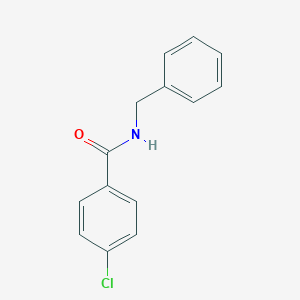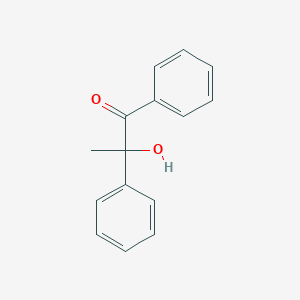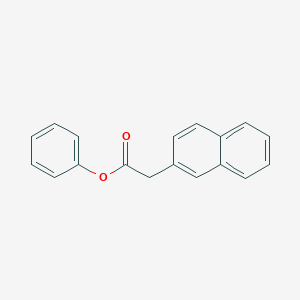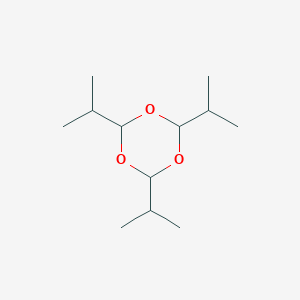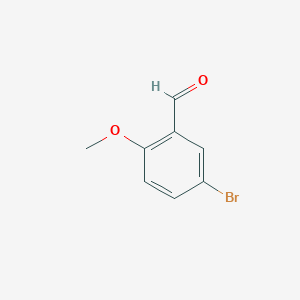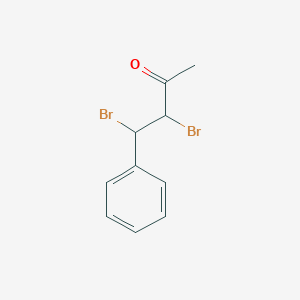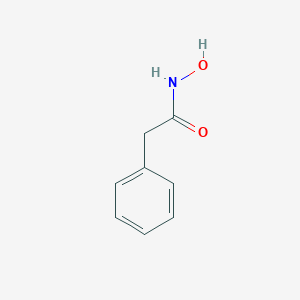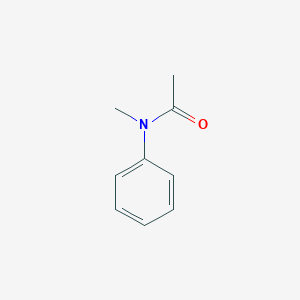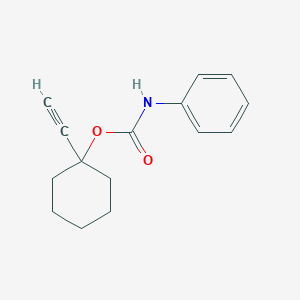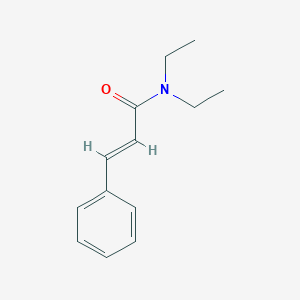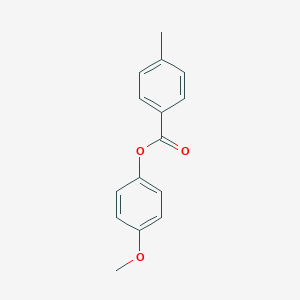
Benzoic acid, 4-methyl-, 4-methoxyphenyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-methoxybenzoate is synthesized from the reaction of 4-methoxyphenol with methanol and sulfuric acid. It is widely used in the fragrance and flavor industry due to its sweet, floral odor. However, it also has several scientific research applications.
Wirkmechanismus
The mechanism of action of methyl 4-methoxybenzoate is not well understood. However, it is believed to act as a weak inhibitor of the enzyme acetylcholinesterase. This enzyme is responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of this enzyme can lead to an increase in the concentration of acetylcholine, which can have various physiological effects.
Biochemische Und Physiologische Effekte
Methyl 4-methoxybenzoate has several biochemical and physiological effects. It has been shown to have antioxidant properties, which can protect cells from oxidative damage. It also has anti-inflammatory properties, which can reduce inflammation in the body. Additionally, it has been shown to have analgesic properties, which can reduce pain.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 4-methoxybenzoate has several advantages and limitations for lab experiments. It is a relatively inexpensive compound and is readily available. It is also stable under various conditions, making it easy to handle. However, it has a low solubility in water, which can limit its use in aqueous reactions. Additionally, it has a relatively low boiling point, which can make it difficult to purify.
Zukünftige Richtungen
There are several future directions for the research of methyl 4-methoxybenzoate. One potential application is in the development of new drugs. Its antioxidant, anti-inflammatory, and analgesic properties make it a promising candidate for the treatment of various diseases. Additionally, its weak inhibition of acetylcholinesterase could make it a potential treatment for Alzheimer's disease. Another future direction is in the development of new synthetic methods for the compound. New methods could improve the yield and purity of the compound, making it more accessible for various applications.
In conclusion, methyl 4-methoxybenzoate is a versatile compound with several scientific research applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound could lead to the development of new drugs and synthetic methods, making it an important area of study.
Synthesemethoden
The synthesis of methyl 4-methoxybenzoate involves the reaction of 4-methoxyphenol with methanol and sulfuric acid. The reaction takes place at a temperature of 60-70°C and is usually carried out in a reflux apparatus. The resulting product is then purified through distillation or recrystallization.
Wissenschaftliche Forschungsanwendungen
Methyl 4-methoxybenzoate has several scientific research applications. It is commonly used as a starting material in the synthesis of various organic compounds. It is also used as a reagent in the synthesis of heterocyclic compounds. Additionally, it is used as a solvent in various chemical reactions.
Eigenschaften
CAS-Nummer |
5859-41-6 |
|---|---|
Produktname |
Benzoic acid, 4-methyl-, 4-methoxyphenyl ester |
Molekularformel |
C15H14O3 |
Molekulargewicht |
242.27 g/mol |
IUPAC-Name |
(4-methoxyphenyl) 4-methylbenzoate |
InChI |
InChI=1S/C15H14O3/c1-11-3-5-12(6-4-11)15(16)18-14-9-7-13(17-2)8-10-14/h3-10H,1-2H3 |
InChI-Schlüssel |
AIAMKMCUDQZZRB-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)OC |
Kanonische SMILES |
CC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



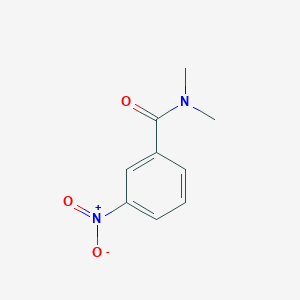
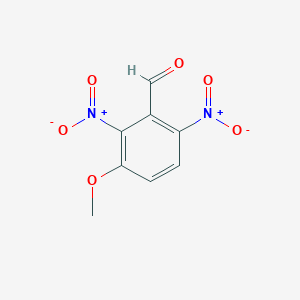
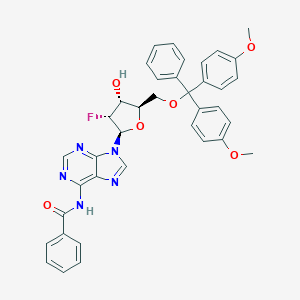
![1-[2-(1H-indol-3-yl)ethyl]-2-piperidinone](/img/structure/B189299.png)
